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molecular formula C14H12O2 B8411600 [[1,1'-Biphenyl]-4-yloxy]-acetaldehyde

[[1,1'-Biphenyl]-4-yloxy]-acetaldehyde

Cat. No. B8411600
M. Wt: 212.24 g/mol
InChI Key: SODCDNXKFNVVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05665777

Procedure details

The acetal from Step 1 (2.10 g) was dissolved in 10 mL of tetrahydrofuran and 1 mL of distilled water was added to the yellow solution, followed by 1 mL of concentrated hydrochloric acid. This mixture was stirred rapidly overnight, then a small amount of saturated aqueous brine solution was added to the reaction mixture, followed by 50 mL of diethyl ether. The organics were extracted into the ether layer and the aqueous layer was washed twice more with diethyl ether. The ether layers were combined, dried over anhydrous magnesium sulfate, and evaporated. The residue was triturated with a 10% solution if isopropyl alcohol in chloroform, leaving a white solid. This solid was again triturated with a small amount of methanol in dichloromethane. The yield of filtrates from the above two triturations was 1.84 g (71% ) of 4-biphenyloxyacetaldehyde.
Name
acetal
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CO[C:3](OC)([O:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:8][CH:7]=1)[CH3:4].O.Cl.C([O:24]CC)C>O1CCCC1.[Cl-].[Na+].O>[C:9]1([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:8]=[CH:7][C:6]([O:5][CH2:3][CH:4]=[O:24])=[CH:11][CH:10]=1 |f:5.6.7|

Inputs

Step One
Name
acetal
Quantity
2.1 g
Type
reactant
Smiles
COC(C)(OC1=CC=C(C=C1)C1=CC=CC=C1)OC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)OCC
Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred rapidly overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The organics were extracted into the ether layer
WASH
Type
WASH
Details
the aqueous layer was washed twice more with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with a 10% solution if isopropyl alcohol in chloroform
CUSTOM
Type
CUSTOM
Details
leaving a white solid
CUSTOM
Type
CUSTOM
Details
This solid was again triturated with a small amount of methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1(=CC=C(C=C1)OCC=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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